molecular formula C12H18O6 B14637624 Ethane-1,2-diyl bis(4-oxopentanoate) CAS No. 52406-23-2

Ethane-1,2-diyl bis(4-oxopentanoate)

Cat. No.: B14637624
CAS No.: 52406-23-2
M. Wt: 258.27 g/mol
InChI Key: LIQBLYKFSGXMNN-UHFFFAOYSA-N
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Description

Ethane-1,2-diyl bis(4-oxopentanoate) is an organic compound with the molecular formula C12H18O6 It is a diester derived from ethane-1,2-diol and 4-oxopentanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethane-1,2-diyl bis(4-oxopentanoate) can be synthesized through esterification reactions. One common method involves reacting ethane-1,2-diol with 4-oxopentanoic acid in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction typically proceeds as follows:

HOCH2CH2OH+2CH3COCH2COOHCH3COCH2COOCH2CH2OCOCH2COCH3+2H2O\text{HOCH}_2\text{CH}_2\text{OH} + 2 \text{CH}_3\text{COCH}_2\text{COOH} \rightarrow \text{CH}_3\text{COCH}_2\text{COOCH}_2\text{CH}_2\text{OCOCH}_2\text{COCH}_3 + 2 \text{H}_2\text{O} HOCH2​CH2​OH+2CH3​COCH2​COOH→CH3​COCH2​COOCH2​CH2​OCOCH2​COCH3​+2H2​O

Industrial Production Methods: In an industrial setting, the synthesis of ethane-1,2-diyl bis(4-oxopentanoate) may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent production.

Chemical Reactions Analysis

Types of Reactions: Ethane-1,2-diyl bis(4-oxopentanoate) undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding ethane-1,2-diol and 4-oxopentanoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

    Hydrolysis: Ethane-1,2-diol and 4-oxopentanoic acid.

    Reduction: Ethane-1,2-diol and 4-hydroxyvaleric acid.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethane-1,2-diyl bis(4-oxopentanoate) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug delivery systems due to its ability to form biodegradable polymers.

    Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of ethane-1,2-diyl bis(4-oxopentanoate) depends on its application. In drug delivery, for example, it forms biodegradable polymers that release active pharmaceutical ingredients over time. The ester bonds in the compound hydrolyze in the presence of water, gradually breaking down the polymer and releasing the drug.

Comparison with Similar Compounds

    Butane-1,4-diyl bis(4-oxopentanoate): Similar structure but with a longer alkyl chain.

    Hexane-1,6-diyl bis(4-oxopentanoate): Another analog with an even longer alkyl chain.

Uniqueness: Ethane-1,2-diyl bis(4-oxopentanoate) is unique due to its shorter alkyl chain, which can influence its physical properties and reactivity. The shorter chain may result in different solubility and melting point characteristics compared to its longer-chain analogs .

Properties

CAS No.

52406-23-2

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

2-(4-oxopentanoyloxy)ethyl 4-oxopentanoate

InChI

InChI=1S/C12H18O6/c1-9(13)3-5-11(15)17-7-8-18-12(16)6-4-10(2)14/h3-8H2,1-2H3

InChI Key

LIQBLYKFSGXMNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)OCCOC(=O)CCC(=O)C

Origin of Product

United States

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